molecular formula C14H12N2O2S B2875426 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-25-6

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2875426
CAS RN: 338777-25-6
M. Wt: 272.32
InChI Key: NLEQBCBIJGHTTA-UHFFFAOYSA-N
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Description

“3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are bioisostere and structural analogs of the natural purines . They are characterized by a very broad spectrum of biological activities which includes antimicrobial, antiviral, and anticancer activities .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as part of a program to develop new antitubercular agents . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .

Scientific Research Applications

Antitubercular Agent

Thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their potential as antitubercular agents. Studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, with minimal cytotoxicity against human cell lines . This suggests that these compounds, including the 3-(4-methoxybenzyl) variant, could be developed into new antitubercular medications.

Anticancer Activity

Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and characterized for their role as epidermal growth factor receptor (EGFR) inhibitors, which are crucial in the treatment of various cancers . These compounds have shown potent antitumor activity against human pulmonary carcinoma cell lines, indicating their potential use in cancer therapy.

VEGFR-2 Inhibition

In the realm of anti-proliferative drugs, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been designed to target VEGFR-2, a key factor in angiogenesis associated with tumor growth . These compounds have demonstrated the ability to inhibit VEGFR-2 effectively and prevent cancer cell growth, marking them as promising candidates for anticancer drug development.

Cytochrome bd Oxidase Inhibition

Research has identified thieno[2,3-d]pyrimidin-4(3H)-one derivatives as potential inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis . This enzyme is a part of the bacteria’s energy metabolism, and its inhibition could lead to new therapeutic strategies against tuberculosis.

EGFR Kinase Inhibition

Molecular docking studies have positioned thieno[2,3-d]pyrimidin-4(3H)-one derivatives within the active site of EGFR, suggesting their application as novel potential EGFR kinase inhibitors . This is particularly relevant for the treatment of cancers where EGFR plays a pivotal role.

Antimicrobial Properties

Apart from their antitubercular and anticancer properties, thieno[2,3-d]pyrimidin-4(3H)-one compounds have also been explored for their antimicrobial activities . Their broad-spectrum efficacy against various bacterial strains makes them valuable in the search for new antimicrobial agents.

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-18-11-4-2-10(3-5-11)8-16-9-15-13-12(14(16)17)6-7-19-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQBCBIJGHTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

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